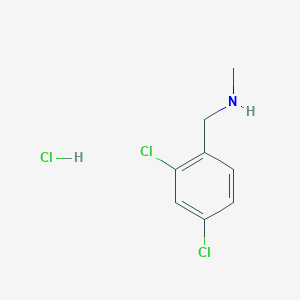

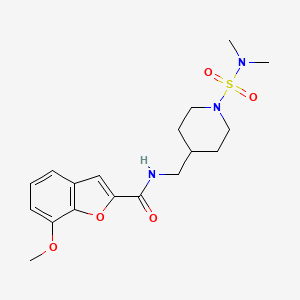

![molecular formula C8H10N4OS2 B2610329 7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1094521-94-4](/img/structure/B2610329.png)

7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known by its IUPAC name “7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one”, has a CAS Number of 1094521-94-4 . Its molecular weight is 242.33 , and its InChI Code is 1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.33 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the resources I found.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, related to the compound , involves reactions starting from 3-amino-6-methyl-2-thiouracil or thiosemicarbazide with carboxylic acid and β-keto ester in the presence of phosphorus pentaoxide and methanesulfonic acid. This methodology offers a convenient route to synthesize thiadiazolo[3,2-a]pyrimidin-5-one derivatives (T. Tsuji & K. Takenaka, 1982).

- Research on the ring-opening and rearrangement reactions of thiadiazolo and triazolopyrimidin derivatives, including 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, has provided insights into their chemical behavior and potential for generating new compounds through N–N bond cleavage or S–C bond cleavage, leading to various acylaminopyrimidine derivatives (Takayuki Okabe et al., 1974).

Potential Applications and Derivative Compounds

- Innovative derivatives of thiadiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for their biological activities. For instance, novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine] derivatives were synthesized via a one-pot three-component reaction, showcasing the potential for creating diverse compounds with varying biological properties (S. Hosseini et al., 2021).

- The preparation of 7H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-7-ones, which share a core structure with the compound of interest, has been explored through acylation and subsequent ring closure (dehydration) processes. This research highlights the synthetic versatility of thiadiazolo[3,2-a]pyrimidin-7-ones and their potential as scaffolds for further chemical modifications (S. Safarov et al., 2007).

Propiedades

IUPAC Name |

7-(2-aminoethylsulfanylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBUFMBCUHFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N(C1=O)N=CS2)CSCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)

![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)

![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)

![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)

![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)

![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)